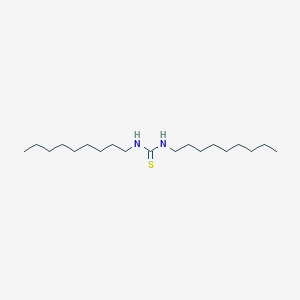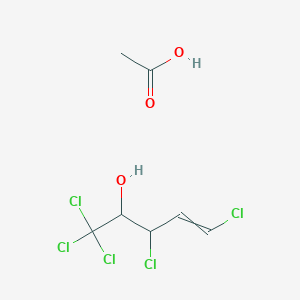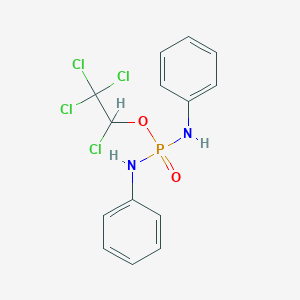![molecular formula C12H19NO B14512781 1-[Ethyl(3-methylphenyl)amino]propan-2-ol CAS No. 62570-22-3](/img/structure/B14512781.png)
1-[Ethyl(3-methylphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethyl(3-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with an ethyl(3-methylphenyl)amino substituent on the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Aplicaciones Científicas De Investigación
1-[Ethyl(3-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[Ethyl(3-methylphenyl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Ethyl(3-methylphenyl)amino]butan-2-ol: Similar structure but with a butanol backbone.
1-[Ethyl(3-methylphenyl)amino]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness: 1-[Ethyl(3-methylphenyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both an alcohol and an amine functional group
Propiedades
Número CAS |
62570-22-3 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-(N-ethyl-3-methylanilino)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(9-11(3)14)12-7-5-6-10(2)8-12/h5-8,11,14H,4,9H2,1-3H3 |
Clave InChI |
ULNQZWALTWFUIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)







![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)



